3-(2-Tert-butylphenyl)pyrrolidine
Description
3-(2-Tert-butylphenyl)pyrrolidine is a pyrrolidine derivative featuring a tert-butyl-substituted phenyl group at the 3-position of the five-membered saturated nitrogen heterocycle. Pyrrolidine-based compounds are widely explored in medicinal chemistry due to their conformational rigidity, which enhances receptor binding selectivity. The tert-butyl group is notable for its steric bulk, which can modulate lipophilicity, metabolic stability, and receptor interactions .
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-(2-tert-butylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-14(2,3)13-7-5-4-6-12(13)11-8-9-15-10-11/h4-7,11,15H,8-10H2,1-3H3 |
InChI Key |
CGBKHYCWRNDFFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Tert-butylphenyl)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of primary amines with diols, catalyzed by iridium complexes . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of rhodium catalysts . Additionally, the acid-promoted synthesis from N-carbamate-protected amino alcohols is also a viable route .
Industrial Production Methods
Industrial production of 3-(2-Tert-butylphenyl)pyrrolidine typically involves scalable and efficient catalytic processes. The use of nickel and cerium catalysts for selective C(sp3)-C(sp2) cross-couplings with aromatic halides is one such method . These methods ensure high yields and functional group tolerance, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Tert-butylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide.
Reduction: Hydrogenation catalysts.
Substitution: Palladium catalysts and boron reagents for Suzuki–Miyaura coupling.
Major Products Formed
Oxidation: Formation of tert-butyl esters.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of arylated pyrrolidine derivatives.
Scientific Research Applications
3-(2-Tert-butylphenyl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Tert-butylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enantioselective proteins, influencing their biological activity . The steric bulk of the tert-butyl group can also affect the binding mode and efficacy of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Receptor Affinity and Activity
Phenyl Ring Substitutions
- 4-Chlorophenyl-pyrrolidine derivatives (e.g., MC4R ligands): Substitution with a 4-chlorophenyl group at the pyrrolidine nitrogen yielded nanomolar affinity (Ki = 1.0 nM) and agonist potency (EC50 = 3.8 nM) at the human melanocortin-4 receptor (hMC4R). The chloro group enhances hydrophobic interactions in the receptor binding pocket .
- 2-Tert-butylphenyl vs. 4-Methylphenyl : While tert-butyl groups improve metabolic stability, 4-methylphenyl substitutions in piperazine-pyrrolidine hybrids showed moderate hMC4R potency (EC50 ~3.8–590 nM). The tert-butyl group’s larger size may reduce off-target effects but could limit binding in compact receptor sites .
Heterocyclic Modifications
- Pyrrolidine-2,5-dione derivatives : Compounds like 3-(1H-indol-3-yl)pyrrolidine-2,5-dione exhibit dual affinity for serotonin transporters (SERT) and 5-HT1A receptors (Ki = 3.2 nM for 5-HT1A). The dione moiety introduces hydrogen-bonding capacity, absent in 3-(2-tert-butylphenyl)pyrrolidine, which may explain divergent receptor selectivity .
Stereochemical Influences
- S,R vs. R,S Diastereomers : In hMC4R-targeted pyrrolidines, the S,R configuration acts as a full agonist, whereas the R,S isomer retains binding affinity but loses cAMP production capability. This highlights the critical role of stereochemistry in functional outcomes .
- D-Proline Substitution : Replacing pyrrolidine with D-proline (a six-membered ring analog) reduced potency 9-fold in kinase inhibitors, emphasizing the importance of ring size and stereochemistry in maintaining activity .
Ring Modifications and Bioactivity
- Piperidine vs. Pyrrolidine: Pyrrolidine-containing kinase inhibitors (e.g., 2-(dimethylamino)pyrrolidine derivatives) showed comparable potency to piperidine analogs in cellular assays. However, pyrrolidine’s smaller ring size may enhance selectivity for certain targets, such as CSF-1R kinase .
- Tetrafluoro-pyrrolidine : Fluorination at the 3,3,4,4 positions preserved potency in kinase inhibitors, suggesting that electronegative substituents can mimic steric effects without significant activity loss .
Physicochemical Properties
- Melting Point and Solubility: A tert-butylphenyl-pyrrolidine dicyano derivative (5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-pyrrolidine-2,5-dicarboxylate) exhibited a melting point of 168–170°C, indicative of high crystallinity. The tert-butyl group likely contributes to this property, which could influence formulation strategies .
Data Tables
Table 1: Key Pyrrolidine Derivatives and Their Bioactivities
Table 2: Impact of Substituents on Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
